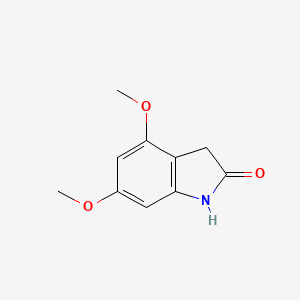
4,6-Dimethoxyindolin-2-one
Übersicht
Beschreibung
4,6-Dimethoxyindolin-2-one is an organic compound with the molecular formula C10H11NO3 . It is a main product of BOC Sciences .
Synthesis Analysis
Various substituted indoles undergo electrophilic substitution with indolin-2-one or 4,6-dimethoxyindolin-2-one and phosphoryl chloride to afford 2,2′-,2,3′-,or2,7′-bi-indolyls, depending on the initial substitution pattern .Molecular Structure Analysis
The molecular weight of 4,6-Dimethoxyindolin-2-one is 193.2 g/mol . The IUPAC name is 4,6-dimethoxy-1,3-dihydro-2H-indol-2-one .Chemical Reactions Analysis
The mechanism of bisindoline and indolinone formation includes a Friedel–Crafts type electrophilic attack on the electron-rich aryl ring at the ring-closing C–C bond-forming steps .Physical And Chemical Properties Analysis
4,6-Dimethoxyindolin-2-one is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Bromination of 4,6-Dimethoxyindoles
Mitchell et al. (2012) explored the effective bromination of 4,6-dimethoxyindoles, demonstrating that the presence of an electron-withdrawing group enhances the range of products. This research suggests potential applications in the synthesis of various indole derivatives (Mitchell et al., 2012).
Microwave-assisted Synthesis of Antiproliferative Compounds
Patel et al. (2022) reported the microwave-assisted synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, highlighting their antiproliferative activity against human tumor cell lines. This suggests a potential application in the development of antitumor agents (Patel et al., 2022).
Latent Electrophile for SNAr Reactions
Hirao et al. (2020) demonstrated that 2,3-Dimethoxyindolines can be used as a latent electrophile in indium-catalyzed SNAr reactions, suggesting applications in the synthesis of substituted indoles (Hirao et al., 2020).
Synthesis of Novel Dipyrrolo[2,3-a:1′,2′,3′-fg]acridin-12(1H)-ones
Beyer et al. (2018) developed a method for the synthesis of novel dipyrrolo[2.3-a:1′,2′,3′-fg]acridin-12(1H)-ones using 4,6-dimethoxyindoles, opening pathways for the creation of complex organic structures (Beyer et al., 2018).
Crystal Structure and In Silico Studies
Patel et al. (2022) conducted crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, indicating applications in the computational analysis and design of chemical compounds (Patel et al., 2022).
Nitration and Oxidative Dimerisation of 4,6-Dimethoxyindoles
Keawin et al. (2005) explored the nitration and oxidative dimerization of 4,6-dimethoxyindoles, which could be relevant for the development of novel nitro-indole derivatives (Keawin et al., 2005).
Synthesis of Indole-2-Carbohydrazides and Oxadiazoles as Antioxidants
Bingul et al. (2019) synthesized novel 4,6-dimethoxy-1H-indole-2-carbohydrazides, showing potential applications as antioxidants and in acetylcholinesterase inhibition (Bingul et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
4,6-dimethoxy-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-6-3-8-7(5-10(12)11-8)9(4-6)14-2/h3-4H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUOAHBKKSGOOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(=O)N2)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473098 | |
| Record name | 4,6-Dimethoxy-2-oxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethoxyindolin-2-one | |
CAS RN |
23659-88-3 | |
| Record name | 1,3-Dihydro-4,6-dimethoxy-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23659-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethoxy-2-oxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4,6-Dimethoxyindolin-2-one in the synthesis of bi-indolyls?
A1: 4,6-Dimethoxyindolin-2-one acts as a reagent in the electrophilic substitution reaction with various substituted indoles. This reaction, facilitated by phosphoryl chloride, leads to the formation of 2,2′-, 2,3′-, or 2,7′-bi-indolyls depending on the initial substitution pattern of the indole substrate [].
Q2: Can you elaborate on the mechanism of this reaction?
A2: While the provided abstract doesn't detail the mechanism, it suggests that 4,6-Dimethoxyindolin-2-one acts as the electrophile. The phosphoryl chloride likely activates the 2-position of the indolin-2-one ring, making it susceptible to attack from the electron-rich indole substrate. This electrophilic substitution leads to the formation of a new carbon-carbon bond, ultimately resulting in the bi-indolyl product [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



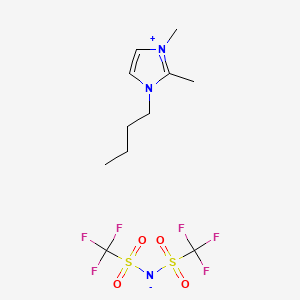
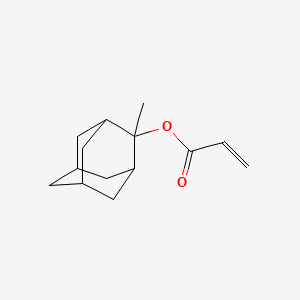

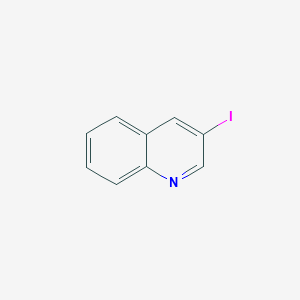

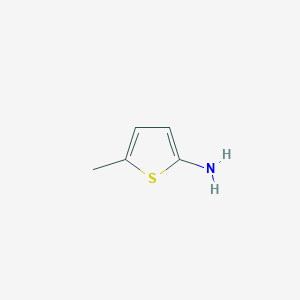



![N-[3-[bis(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B1589735.png)
![5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B1589736.png)
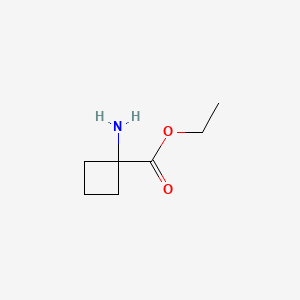

![4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1589739.png)